8-Bromo-3-chloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHWMZZORNUXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Bromo 3 Chloroimidazo 1,2 a Pyridine and Its Substituted Analogues
De Novo Construction of the Imidazo[1,2-a]pyridine (B132010) Core with Integrated Halogenation
Building the di-halogenated imidazo[1,2-a]pyridine system from acyclic or monocyclic precursors allows for the precise installation of halogens from the outset. This approach is advantageous for creating specific substitution patterns that might be difficult to achieve through post-synthetic modifications.
Cyclization Reactions Utilizing Halogenated Pyridine (B92270) Precursors
A foundational strategy for synthesizing the imidazo[1,2-a]pyridine core involves the condensation and cyclization of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, a variant of the classic Tchichibabine reaction. To synthesize 8-bromo-substituted analogues, the reaction begins with a 2-amino-3-bromopyridine (B76627) precursor.
The general reaction involves the initial SN2 reaction of the exocyclic amino group of the pyridine with the α-halocarbonyl compound to form an N-(2-oxoalkyl)-2-aminopyridinium salt intermediate. Subsequent intramolecular condensation between the endocyclic pyridine nitrogen and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. To specifically obtain the 8-bromo-3-chloroimidazo[1,2-a]pyridine, one could theoretically employ 2-amino-3-bromopyridine and a carbonyl compound that facilitates the introduction of a chlorine atom at the C3 position, such as a 1,2-dihalo-functionalized reactant. While direct synthesis using this method is specific, the principle of using halogenated starting materials is a cornerstone of this synthetic route. mdpi.com
Multicomponent Reaction Approaches to Halogenated Imidazo[1,2-a]pyridines
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comsciforum.net
This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. By utilizing a halogenated 2-aminopyridine, such as 2-amino-3-bromopyridine or 2-amino-5-bromopyridine, halogenated imidazo[1,2-a]pyridines can be readily synthesized. researchgate.net The reaction proceeds through the acid-catalyzed formation of a Schiff base from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent prototropic shift yields the final aromatic product. sciforum.net While the GBB reaction directly installs an amino group at the C3-position, this versatile scaffold can be further modified. The power of this approach lies in its ability to quickly generate a library of halogenated compounds by varying the aldehyde and isocyanide components. researchgate.netscispace.com
Table 1: Examples of Multicomponent Synthesis of Halogenated Imidazo[1,2-a]pyridines
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Ref |
| 2-Amino-5-bromopyridine | 3,5-Dimethoxybenzaldehyde | Cyclohexyl isocyanide | HClO₄ | 6-Bromo-3-(cyclohexylamino)-2-(3,5-dimethoxyphenyl)imidazo[1,2-a]pyridine | 73 | researchgate.net |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | 2-(2-Azidophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine | 89 | mdpi.com |
One-Pot Tandem Cyclization Protocols for Imidazo[1,2-a]pyridine Ring Formation
One-pot tandem reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. Several such protocols have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. nih.gov
One notable method involves a two-step, one-pot reaction starting from a heterocyclic amine (like 2-amino-5-bromopyridine) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ias.ac.in The initial reaction forms an N,N-dimethyl-N'-(pyridin-2-yl)formimidamide intermediate. Without isolation, this intermediate is then reacted with an active electrophile, such as bromoacetonitrile, in the presence of a base and catalyst to induce cyclization, affording the 3-substituted imidazo[1,2-a]pyridine. This strategy has been successfully applied to synthesize 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile (B1291565) in high yield. ias.ac.in Such tandem processes are valuable for creating functionalized halogenated imidazo[1,2-a]pyridines that can serve as precursors for further derivatization.
Post-Synthetic Halogenation and Directed Derivatization of the Imidazo[1,2-a]pyridine Skeleton
An alternative and widely used approach to synthesizing this compound is the direct, site-selective halogenation of a pre-formed imidazo[1,2-a]pyridine ring. This method is particularly effective for introducing halogens at the C3 position, which is the most nucleophilic and reactive site for electrophilic substitution.
Site-Selective Bromination and Chlorination Techniques
The high electron density at the C3 position of the imidazo[1,2-a]pyridine ring makes it highly susceptible to electrophilic attack. This inherent reactivity allows for highly regioselective halogenation.
A facile and efficient transition-metal-free method for the C3-halogenation of imidazo[1,2-a]pyridines utilizes inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. nih.govrsc.org This approach provides a direct route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines. nih.govresearchgate.net The reaction tolerates a wide variety of substituents on both the pyridine and imidazole (B134444) rings. nih.govscispace.com For instance, imidazo[1,2-a]pyridines bearing substituents at the C6, C7, and C8 positions react efficiently to yield the corresponding C3-halogenated products in good to excellent yields. nih.gov This high regioselectivity makes the synthesis of this compound feasible by starting with 8-bromoimidazo[1,2-a]pyridine (B1285415) and performing a subsequent C3-chlorination. Other common halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also effective for these transformations.
Table 2: Regioselective C3-Halogenation of Substituted Imidazo[1,2-a]pyridines
| Substrate | Halogenating Agent | Conditions | Product | Yield (%) | Ref |
| 6-Methylimidazo[1,2-a]pyridine | NaClO₂ | AcOH, DMF, 60 °C, 10 h | 3-Chloro-6-methylimidazo[1,2-a]pyridine | 92 | nih.gov |
| 8-Methylimidazo[1,2-a]pyridine | NaClO₂ | AcOH, DMF, 60 °C, 10 h | 3-Chloro-8-methylimidazo[1,2-a]pyridine | 88 | nih.gov |
| 6-Chloroimidazo[1,2-a]pyridine | NaClO₂ | AcOH, DMF, 60 °C, 10 h | 3,6-Dichloroimidazo[1,2-a]pyridine | 89 | nih.gov |
| 6-Methylimidazo[1,2-a]pyridine | NaBrO₂ | AcOH, DMF, 60 °C, 10 h | 3-Bromo-6-methylimidazo[1,2-a]pyridine | 88 | nih.gov |
Methods for Introducing Halogens onto the Imidazo[1,2-a]pyridine System (e.g., Chloramine-T Mediated Chlorination)
In the search for more environmentally friendly synthetic methods, Chloramine-T has emerged as an exceptionally proficient and mild reagent for the C3-chlorination of imidazo[1,2-a]pyridines. nih.govacs.org This method is operationally simple, low-cost, and can often be performed at room temperature under solvent-free ("neat") conditions in a very short time. nih.gov
The reaction between an imidazo[1,2-a]pyridine and one equivalent of Chloramine-T proceeds smoothly, yielding the 3-chloro product without over-chlorination. nih.govacs.org A significant advantage of this protocol is that in many cases, the product can be isolated in high purity without the need for column chromatography. nih.gov The method demonstrates broad functional group tolerance; for example, imidazo[1,2-a]pyridines bearing bromo-substituents on the pyridine ring are successfully chlorinated at the C3 position in excellent yields. acs.org This tolerance highlights the method's applicability for the final chlorination step in the synthesis of this compound from an 8-bromoimidazo[1,2-a]pyridine precursor.
Green Chemistry Principles in the Synthesis of Halogenated Imidazo[1,2-a]pyridines
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Catalyst-Free and Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of imidazo[1,2-a]pyridines involves conducting reactions under catalyst-free and solvent-free conditions. researchgate.net This approach simplifies the reaction setup and purification process, reducing both cost and environmental waste. Typically, these reactions involve the condensation of 2-aminopyridines with α-haloketones. researchgate.net By heating a neat mixture of the reactants, the corresponding imidazo[1,2-a]pyridine derivatives can be obtained in good to excellent yields. researchgate.net This method avoids the use of potentially toxic metal catalysts and volatile organic solvents. researchgate.net
For the synthesis of a halogenated compound like this compound, this strategy could be adapted by starting with a pre-halogenated substrate, such as 3-bromo-2-aminopyridine, and reacting it with a suitable chlorinated carbonyl compound. Research has demonstrated that various functional groups on both the aminopyridine and the α-haloketone are well-tolerated under these conditions. researchgate.net
Table 1: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Entry | 2-Aminopyridine | α-Haloketone | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | α-Bromoacetophenone | 60 °C, 20 min | 91 | researchgate.net |
| 2 | 2-Amino-5-methylpyridine | α-Bromoacetophenone | 60 °C, 40 min | 88 | researchgate.net |
Microwave-Assisted and Mechanochemical Synthetic Protocols
To enhance reaction rates and yields while adhering to green chemistry principles, alternative energy sources like microwave irradiation and mechanochemical grinding have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.com In the synthesis of imidazo[1,2-a]pyridines, microwave-assisted protocols often lead to dramatically reduced reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. researchgate.netresearchgate.netsci-hub.se These reactions can be performed under solvent-free conditions or in green solvents like water or ethanol (B145695). researchgate.netderpharmachemica.commdpi.com For instance, the condensation of 2-aminopyridines with phenacyl bromides can be achieved in seconds to minutes under microwave irradiation without a catalyst or solvent. derpharmachemica.comresearchgate.net A series of imidazo[1,2-a]pyridine-chromones has been synthesized using a microwave-assisted Groebke–Blackburn–Bienaymé reaction (GBBR) in ethanol with a catalytic amount of ammonium (B1175870) chloride. mdpi.comsciforum.net
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents another eco-friendly approach. This solvent-free method can lead to the formation of imidazo[1,2-a]pyridines at ambient temperature, minimizing energy consumption and eliminating solvent waste. acs.org An automated grindstone chemistry technique has been used for the iodine-catalyzed synthesis of these heterocycles. acs.org
Table 2: Comparison of Microwave-Assisted and Mechanochemical Synthesis
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave | 2-Aminopyridine, Phenacyl Bromide | Solvent-free, 100°C | 30 sec | 87-92 | derpharmachemica.com |
| Microwave | 2-Aminopyridine, Phenacyl Bromides | Basic medium | 60 sec | 24-99 | sci-hub.se |
Aqueous Reaction Media Approaches for Sustainable Synthesis
Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. The development of synthetic routes for imidazo[1,2-a]pyridines in aqueous media is a key goal for sustainable chemistry. organic-chemistry.org While organic reactants often have low solubility in water, the use of co-solvents like polyethylene (B3416737) glycol (PEG-400) or tert-BuOH can facilitate the reaction. acs.orgnih.gov One-pot, three-step procedures have been developed in tert-BuOH–water mixtures for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives. acs.orgnih.gov Furthermore, ultrasound-assisted C-H functionalization of ketones has been achieved in water without a metal catalyst, offering a mild and base-free method for constructing the imidazo[1,2-a]pyridine core. organic-chemistry.org
Transition Metal-Catalyzed Syntheses of Halogenated Imidazo[1,2-a]pyridines
Transition metal catalysis provides powerful and versatile methods for the synthesis of complex heterocyclic molecules like imidazo[1,2-a]pyridines. researchgate.net Copper and palladium catalysts are particularly prominent in these synthetic strategies.
Copper-Catalyzed Methodologies
Copper catalysts are attractive due to their low cost and versatile reactivity. A variety of copper-catalyzed reactions have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.net
One common approach involves the aerobic oxidative coupling of 2-aminopyridines with ketones or ketoxime acetates, catalyzed by copper(I) salts like CuI or CuBr. organic-chemistry.orgorganic-chemistry.org These reactions often use air as a green and inexpensive oxidant. organic-chemistry.orgnih.gov For example, a one-pot procedure using CuBr as a catalyst allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org This method is noted for its efficiency and environmental friendliness. organic-chemistry.org Copper-catalyzed three-component reactions of 2-aminopyridines, sulfonyl azides, and terminal ynones have also been reported to produce polysubstituted imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.org
Table 3: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aminopyridines, Nitroolefins | CuBr | Air | DMF | 80 | up to 90 | organic-chemistry.org |
| 2-Aminopyridines, Acetophenones | CuI | Air | DMSO | 120 | - | organic-chemistry.org |
Palladium-Catalyzed Synthetic Routes
Palladium catalysts are renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable in heterocyclic synthesis. While often used for post-cyclization functionalization, palladium catalysis also plays a role in the primary construction of the imidazo[1,2-a]pyridine ring.
Palladium-catalyzed cyclizations can enable the synthesis of functionalized imidazo[1,2-a]pyridines. organic-chemistry.org More commonly, palladium catalysts are employed in cross-coupling reactions to introduce substituents onto a pre-formed halogenated imidazo[1,2-a]pyridine core. For instance, 3-bromo- (B131339) or 3-chloro-imidazo[1,2-a]pyridines, synthesized via metal-free halogenation, can be efficiently transformed into more complex structures through palladium-catalyzed Suzuki–Miyaura reactions. rsc.org This two-step sequence—halogenation followed by cross-coupling—is a powerful strategy for creating diverse libraries of substituted imidazo[1,2-a]pyridines. Microwave-assisted, palladium-catalyzed regioselective halogenation of related heterocycles using N-halosuccinimide has also been demonstrated, suggesting a potential route for the direct, targeted halogenation of the imidazo[1,2-a]pyridine scaffold. researchgate.net
Iron-Catalyzed Transformations
Iron catalysis represents a cost-effective and environmentally benign approach in organic synthesis. While iron catalysts have been employed for various C-H functionalizations of the imidazo[1,2-a]pyridine core, their application for the direct C3-chlorination to produce compounds such as this compound is not extensively documented in the current scientific literature.
However, research has demonstrated the utility of iron catalysts in other C3-functionalization reactions of imidazo[1,2-a]pyridines. For instance, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the site-selective C(sp²)-H alkylation of imidazo[1,2-a]pyridines with diazoacetonitrile, yielding C3-cyanomethylated products. researchgate.net This reaction proceeds under mild, oxidant- and ligand-free conditions, showcasing the potential of iron catalysis for C-C bond formation at the C3 position. researchgate.net
Furthermore, iron(III) bromide (FeBr₃) has been utilized for the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process, leading to the formation of 3-aroylimidazo[1,2-a]pyridines. rsc.org These examples highlight the capability of iron catalysts to mediate transformations at the C3 position of the imidazo[1,2-a]pyridine ring, although direct iron-catalyzed chlorination methods remain a developing area.
Organocatalytic and Photoredox-Catalyzed Synthetic Routes
Organocatalytic and photoredox-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules under mild conditions, often offering unique reactivity and selectivity.
A significant advancement in the synthesis of 3-chloroimidazo[1,2-a]pyridines is a transition-metal-free, regioselective C-H halogenation method. nih.gov This approach utilizes sodium chlorite (NaClO₂) as the chlorine source in the presence of an acid, providing an efficient route to C3-chlorinated imidazo[1,2-a]pyridines. nih.gov The reaction is tolerant of a variety of substituents on the pyridine ring, including at the 6, 7, and 8-positions, suggesting its applicability for the synthesis of this compound from an 8-bromoimidazo[1,2-a]pyridine precursor. nih.gov Mechanistic studies suggest the involvement of a radical process. nih.gov
The general applicability of this metal-free chlorination is demonstrated with various substituted imidazo[1,2-a]pyridines, as detailed in the table below.
| Entry | Substrate | Product | Yield (%) |
| 1 | 6-methylimidazo[1,2-a]pyridine | 3-chloro-6-methylimidazo[1,2-a]pyridine | 92 |
| 2 | 6-chloroimidazo[1,2-a]pyridine | 3,6-dichloroimidazo[1,2-a]pyridine | 85 |
| 3 | 7-methylimidazo[1,2-a]pyridine | 3-chloro-7-methylimidazo[1,2-a]pyridine | 90 |
| 4 | 8-methylimidazo[1,2-a]pyridine | 3-chloro-8-methylimidazo[1,2-a]pyridine | 88 |
| 5 | 2-phenylimidazo[1,2-a]pyridine | 3-chloro-2-phenylimidazo[1,2-a]pyridine | 82 |
This data is representative of the yields obtained for C3-chlorination using sodium chlorite as reported in the literature. nih.gov
In the broader context of photoredox catalysis, visible-light-mediated methods have been extensively developed for a wide range of C-H functionalizations at the C3 position of imidazo[1,2-a]pyridines. These transformations include trifluoromethylation, aminoalkylation, alkoxylation, and thiocyanation, among others. mdpi.com These reactions are typically characterized by their mild conditions and high functional group tolerance. mdpi.com For example, photoredox-catalyzed C3-alkoxylation has been achieved using rose bengal as the photocatalyst under mild conditions. mdpi.com While direct photoredox-catalyzed C3-chlorination of imidazo[1,2-a]pyridines is not as widely reported as other functionalizations, the extensive research in this area highlights the potential for the future development of such methodologies.
Reactivity Profiles and Advanced Functionalization of 8 Bromo 3 Chloroimidazo 1,2 a Pyridine
Halogen Atom Reactivity: Selective Transformations at C-3 and C-8
The presence of a bromine atom at the C-8 position and a chlorine atom at the C-3 position is central to the synthetic utility of 8-bromo-3-chloroimidazo[1,2-a]pyridine. This arrangement allows for regioselective transformations, primarily dictated by the inherent differences in the reactivity of the C-Br and C-Cl bonds and the electronic nature of their respective positions on the heterocyclic core.
Regioselective Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems. youtube.comlibretexts.org In the context of this compound, the pyridine (B92270) ring is the electron-deficient portion of the bicycle, making it more susceptible to nucleophilic attack than the electron-rich imidazole (B134444) ring. Consequently, any potential SNAr is more likely to occur at the C-8 position.
However, SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov In this molecule, the C-8 bromo-substituent lacks such strong activation. Furthermore, the typical leaving group aptitude in SNAr reactions is F > Cl > Br > I when the addition of the nucleophile is the rate-determining step. nih.gov Therefore, direct displacement of the bromide at C-8 or the chloride at C-3 via a classical SNAr mechanism is generally challenging and would likely require harsh reaction conditions or highly potent nucleophiles. The disruption of aromaticity during the formation of the intermediate presents a significant energy barrier. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Transition metal-catalyzed cross-coupling reactions are the most prominent and effective strategies for the selective functionalization of this compound. The differential reactivity of the carbon-halogen bonds is the key to achieving high regioselectivity. In palladium-catalyzed reactions, the oxidative addition step is crucial, and the reactivity of the halide follows the general trend: I > Br > OTf > Cl. wikipedia.orgnrochemistry.com This established reactivity difference allows for the selective functionalization of the C-8 position (C-Br bond) while leaving the C-3 position (C-Cl bond) intact, by carefully tuning reaction conditions.
The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org For this compound, this reaction can be employed to selectively introduce aryl or vinyl substituents at the C-8 position. The greater reactivity of the C-Br bond allows for its preferential oxidative addition to the palladium(0) catalyst over the more robust C-Cl bond. researchgate.net This selective transformation is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃. By controlling the stoichiometry and reaction temperature, the C-8 position can be functionalized with high efficiency, yielding 8-aryl-3-chloroimidazo[1,2-a]pyridine derivatives. Subsequent coupling at the C-3 chloro position is possible but requires more forcing conditions or specialized catalytic systems designed for activating less reactive C-Cl bonds, often involving bulky, electron-rich phosphine ligands. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 6-Bromo-2-methyl-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High | researchgate.net |
| 3-Iodo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | >95% | |
| 8-Bromo-3-chloro-imidazo[1,2-a]pyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Selective at C-8 |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orgnih.gov This reaction is highly effective for the regioselective alkynylation of this compound at the C-8 position. The established reactivity hierarchy (I > Br > Cl) ensures that the C-8 bromine is the preferred site for coupling under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). nrochemistry.comlibretexts.org This selectivity allows for the synthesis of 8-alkynyl-3-chloroimidazo[1,2-a]pyridine intermediates, which are valuable precursors for further synthetic elaborations.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Selective at C-I | wikipedia.org |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Selective at C-I | libretexts.org |
| 8-Bromo-3-chloro-imidazo[1,2-a]pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | Selective at C-8 |
The Mizoroki-Heck reaction, which couples aryl or vinyl halides with alkenes, provides another avenue for selective C-C bond formation at the C-8 position. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and proceeds via an oxidative addition-reductive elimination cycle, again favoring the more labile C-Br bond over the C-Cl bond. Research on related 8-halogeno-imidazo[1,2-a]pyridine analogs has indicated that the C-8 position may be more electron-rich than other positions like C-6 or C-7, which could potentially increase the energy barrier for the oxidative addition step. nih.gov Despite this, successful Heck couplings can be achieved, sometimes requiring microwave irradiation to overcome the activation barrier where standard thermal methods are ineffective. nih.gov This methodology allows for the introduction of substituted alkene moieties at the C-8 position, further diversifying the molecular architecture.
| Substrate | Alkene | Catalyst System | Base | Solvent | Conditions | Ref |
|---|---|---|---|---|---|---|
| 6-Bromo-imidazo[1,2-a]pyridine derivative | Benzyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Microwave | nih.gov |
| Bromobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 °C | nih.gov |
| 8-Bromo-3-chloro-imidazo[1,2-a]pyridine | n-Butyl acrylate | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ | DMA | 120 °C |
C-H Functionalization for Structural Diversification
Beyond the reactivity of the halogen atoms, the imidazo[1,2-a]pyridine (B132010) core offers opportunities for direct C-H functionalization. rsc.orgdntb.gov.ua This strategy is highly atom-economical and allows for the introduction of various functional groups without pre-functionalized starting materials. nih.gov In the imidazo[1,2-a]pyridine system, the C-3 position is the most electron-rich and typically the most reactive site for electrophilic or radical C-H functionalization. researchgate.netnih.gov However, in the target molecule, this position is blocked by a chlorine atom.
Therefore, C-H functionalization must be directed to other available positions, such as C-2, C-5, C-6, or C-7. Recent advances, particularly in visible-light-induced photoredox catalysis, have enabled the functionalization of less reactive C-H bonds. nih.govmdpi.com For instance, methods for C-5 alkylation of the imidazo[1,2-a]pyridine skeleton have been developed. mdpi.com The electronic properties of the existing bromo and chloro substituents would play a significant role in directing the regioselectivity of such transformations. The development of C-H functionalization protocols applicable to the this compound scaffold, either before or after selective modification of the halogen atoms, represents an active and promising area of research for creating novel and complex derivatives. nih.gov
Direct C3-Functionalization (e.g., Cyanomethylation, Aminoalkylation, Arylation)
The C-3 position of the this compound is substituted with a chloro group. Unlike C-H functionalization, which is common for unsubstituted imidazo[1,2-a]pyridines at this electron-rich position, derivatization of the title compound proceeds via substitution of the chloride. researchgate.net This is typically achieved through transition-metal-catalyzed cross-coupling reactions, where the C-Cl bond is activated to form new carbon-carbon or carbon-nitrogen bonds. While the C-Cl bond is generally less reactive than the C-Br bond, suitable catalytic systems can enable its selective functionalization. researchgate.net
Arylation at the C-3 position can be accomplished via the Suzuki-Miyaura coupling reaction, which pairs the chloro-substituted scaffold with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The efficiency of coupling with aryl chlorides often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands. researchgate.net
Aminoalkylation and Amination can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the C-3 position of the scaffold and a primary or secondary amine. organic-chemistry.orgresearchgate.net Similar to Suzuki couplings, reactions involving aryl chlorides can be challenging and may require specific ligands and conditions to proceed efficiently.
Cyanomethylation is a valuable transformation as the nitrile group can be converted into various other functionalities. While direct C-H cyanomethylation is known for the parent scaffold, functionalization of the 3-chloro derivative would proceed via substitution. This could potentially be achieved through nucleophilic substitution under harsh conditions or via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.
| Transformation | Reaction Type | Typical Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Arylation | Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Heat | 3-Aryl-8-bromoimidazo[1,2-a]pyridine |
| Alkynylation | Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | 3-Alkynyl-8-bromoimidazo[1,2-a]pyridine |
| Amination | Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(0) catalyst, Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | 3-Amino-8-bromoimidazo[1,2-a]pyridine |
Radical-Mediated C-H Functionalization Pathways
The imidazo[1,2-a]pyridine core is known to undergo radical-mediated C-H functionalization, a powerful method for forming C-C and C-heteroatom bonds. rsc.org Research has overwhelmingly shown that these reactions exhibit a strong regiochemical preference for the C-3 position due to its high electron density. nih.govmdpi.com However, in this compound, the C-3 position is blocked.
Consequently, radical functionalization must occur at one of the remaining C-H positions (C-2, C-5, C-6, or C-7). While less common, radical reactions at other sites have been reported for the imidazo[1,2-a]pyridine scaffold. mdpi.com The precise regioselectivity on the 8-bromo-3-chloro substrate would be influenced by a combination of electronic effects from the fused rings and the halogen substituents, as well as the nature of the specific radical species. Visible light-induced photoredox catalysis is a common modern method for generating radicals under mild conditions for such transformations. nih.gov However, specific studies detailing the radical-mediated C-H functionalization pathways for the 8-bromo-3-chloro derivative are not extensively documented in the current literature, indicating an area ripe for further investigation.
Site-Specific C-H Iodination Strategies
Direct C-H iodination is a key strategy for introducing a versatile synthetic handle onto an aromatic scaffold, as the resulting iodo-derivative can participate in a wide array of cross-coupling reactions. For the imidazo[1,2-a]pyridine system, electrophilic iodination typically occurs at the most nucleophilic C-3 position. nih.govresearchgate.net With this site blocked in this compound, iodination would be directed to other positions.
Studies on related 6-substituted imidazo[1,2-a]pyridines have demonstrated that iodination can be directed to either the C-3 or C-8 position depending on the reaction conditions, highlighting the possibility of functionalizing the pyridine ring via electrophilic substitution. osi.lv Common reagents for C-H iodination include molecular iodine (I₂) in the presence of an oxidant (e.g., tert-butyl hydroperoxide) or N-iodosuccinimide (NIS). nih.govorganic-chemistry.org For the 8-bromo-3-chloro scaffold, the most likely sites for electrophilic iodination are the C-H positions on the pyridine ring, namely C-5 and C-7, due to electronic activation from the heterocyclic system. The existence of related compounds like 8-bromo-3-iodoimidazo[1,2-a]pyridine (B1375057) confirms the viability of synthesizing poly-halogenated derivatives of this scaffold. nih.gov
Oxidative and Reductive Transformations of the this compound Scaffold
The this compound scaffold can undergo various oxidative and reductive transformations, allowing for further diversification of its core structure.
Oxidative Transformations: Oxidation of the imidazo[1,2-a]pyridine ring system typically occurs at the more electron-rich pyridine nitrogen atom (N-4), leading to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the ring system and provide new avenues for functionalization. The synthesis of imidazo[1,2-a]pyridines can, in fact, proceed from pyridine N-oxide precursors, which underscores the stability and accessibility of this oxidized state. nih.gov
Reductive Transformations: The scaffold is susceptible to various reductive processes. Catalytic hydrogenation can lead to the saturation of the pyridine portion of the heterocycle, although such conditions may also result in competitive dehalogenation (hydrogenolysis) of the C-Br and C-Cl bonds. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. Alternatively, selective dehalogenation can be achieved under specific conditions. For instance, treatment with a Grignard reagent followed by protonolysis can effect a metal-halogen exchange, typically at the more reactive C-Br position, leading to its replacement with a hydrogen atom. Electrochemical methods have also been noted as a means to reduce the pyridine ring of the imidazo[1,2-a]pyridine core. researchgate.net
Orthogonal Functionalization Strategies at Multiple Halogenated Positions (C-3 and C-8)
A key synthetic advantage of this compound is the differential reactivity of its two halogen atoms, which enables orthogonal functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf >> Cl. researchgate.net This reactivity difference allows for the selective functionalization of the C-8 bromo position while leaving the C-3 chloro position intact.
This strategy involves a two-step sequence. First, a palladium-catalyzed cross-coupling reaction, such as a Suzuki, wikipedia.org Sonogashira, wikipedia.orglibretexts.org or Buchwald-Hartwig amination, wikipedia.org is performed under conditions optimized for aryl bromides. These conditions are typically mild enough not to activate the more robust C-Cl bond. Following the successful functionalization of the C-8 position, a second, distinct cross-coupling reaction can be carried out at the C-3 position. This subsequent reaction usually requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of more highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) designed specifically for the activation of aryl chlorides. researchgate.net This orthogonal approach provides a powerful and controlled method for synthesizing complex, tri-substituted imidazo[1,2-a]pyridine derivatives with high regioselectivity.
| Step | Position Targeted | Reaction Example | Typical Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | C-8 (Bromo) | Suzuki Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80 °C | 8-Aryl-3-chloroimidazo[1,2-a]pyridine |
| 2 | C-3 (Chloro) | Sonogashira Coupling | PdCl₂(PCy₃)₂, CuI, Cs₂CO₃, DMF, 120 °C | 8-Aryl-3-alkynylimidazo[1,2-a]pyridine |
| 1 | C-8 (Bromo) | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 8-Alkynyl-3-chloroimidazo[1,2-a]pyridine |
| 2 | C-3 (Chloro) | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | 8-Alkynyl-3-aminoimidazo[1,2-a]pyridine |
Mechanistic Investigations and Reaction Pathway Elucidation for 8 Bromo 3 Chloroimidazo 1,2 a Pyridine
Mechanistic Studies of Imidazo[1,2-a]pyridine (B132010) Core Formation Reactions
The formation of the imidazo[1,2-a]pyridine core is a cornerstone of its chemistry, with several synthetic strategies developed, each proceeding through distinct mechanistic steps. The most classic and widely adopted method involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org
For the synthesis of an 8-bromo substituted core, the reaction would typically start with 3-bromo-2-aminopyridine. The generally accepted mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) ring acts as a nucleophile, attacking the α-carbon of the carbonyl compound and displacing the halide. bio-conferences.orgacs.org This step forms an N-phenacylpyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, leads to the formation of the fused five-membered imidazole (B134444) ring, resulting in the aromatic imidazo[1,2-a]pyridine scaffold. acs.org
| Step | Intermediate | Description |
| 1 | N-alkylated pyridinium (B92312) salt | The pyridine ring nitrogen of 2-aminopyridine attacks the α-haloketone. |
| 2 | Cyclized intermediate | The exocyclic amine attacks the carbonyl carbon intramolecularly. |
| 3 | Final Product | Dehydration and aromatization yield the imidazo[1,2-a]pyridine core. |
This interactive table summarizes the key steps in the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.
More contemporary methods, such as multicomponent reactions (MCRs), offer more convergent pathways. For instance, the Groebke–Blackburn–Bienaymé reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com An iodine-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and tert-butyl isocyanide has also been reported. nih.gov The proposed mechanism for this reaction suggests the initial formation of an imine from the 2-aminopyridine and aldehyde. nih.gov This imine is activated by iodine, acting as a Lewis acid, facilitating a [4+1] cycloaddition with the isocyanide to form the fused ring system after intramolecular rearrangement. nih.gov
Detailed Analysis of Halogen Exchange and Functionalization Mechanisms
The 8-bromo-3-chloroimidazo[1,2-a]pyridine molecule possesses two halogen atoms with differential reactivity, which is key to its utility as a synthetic intermediate. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. Therefore, direct halogenation often occurs regioselectively at this position. Transition-metal-free methods using sources like sodium chlorite (B76162) or sodium bromite (B1237846) have been developed for the efficient C-H halogenation of the C3 position. rsc.org
Once installed, the halogens can be exchanged or used as handles for cross-coupling reactions. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the reactivity of the carbon-halogen bond is a critical factor. Generally, the reactivity order is C-I > C-Br > C-Cl. This differential reactivity allows for selective functionalization. For this compound, the C8-Br bond is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C3-Cl bond. researchgate.net This allows for selective Suzuki cross-coupling at the C8 position while leaving the C3-chloro substituent intact for subsequent transformations. The catalytic cycle for such a reaction involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Catalysts and reagents play a pivotal role in dictating the pathway, efficiency, and selectivity of reactions involving the imidazo[1,2-a]pyridine scaffold.
Metal Catalysts:
Copper (Cu): Copper catalysts, such as CuI, are frequently used in aerobic oxidative cyclizations to form the imidazo[1,2-a]pyridine core from 2-aminopyridines and ketones or nitroolefins. organic-chemistry.org These reactions often proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper is also employed in C-H functionalization reactions.
Iron (Fe): FeBr₃ has been used as a Lewis acid catalyst for the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes. rsc.org Interestingly, the reaction atmosphere dictates the product. In the presence of air (O₂), an aerobic oxidative cross-dehydrogenative coupling occurs to yield 3-aroylimidazo[1,2-a]pyridines. rsc.org Under an inert argon atmosphere, the reaction instead produces 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), highlighting the catalyst's and reagent's (O₂) role in pathway selection. rsc.org
Non-Metal Catalysts and Reagents:
Iodine (I₂): Molecular iodine is a versatile and inexpensive catalyst for synthesizing the imidazo[1,2-a]pyridine core. acs.org It can act as a Lewis acid to activate intermediates, as seen in certain multicomponent reactions. nih.gov In other cases, iodine is proposed to trigger the cleavage of N-O bonds in oxime esters to generate reactive iminyl radicals for coupling with pyridines. acs.org
Photoredox Catalysts: Organic dyes like Eosin Y and Rose Bengal, upon irradiation with visible light, can initiate radical reactions for C-H functionalization, offering a green alternative to metal catalysis. acs.orgnih.gov
| Catalyst System | Reaction Type | Proposed Role of Catalyst | Outcome | Ref |
| CuI / O₂ | Aerobic Oxidative Cyclization | Facilitates Ortoleva-King reaction | Imidazo[1,2-a]pyridine core formation | organic-chemistry.org |
| FeBr₃ / Air (O₂) | Cross-Dehydrogenative Coupling | Lewis acid activation, facilitates oxidation | 3-Aroyl functionalization | rsc.org |
| FeBr₃ / Argon | Dimerization | Lewis acid activation of aldehyde | Bis(imidazo[1,2-a]pyridine)methane formation | rsc.org |
| I₂ | Multicomponent Cyclization | Lewis acid activation of imine intermediate | Imidazo[1,2-a]pyridine core formation | nih.gov |
| Eosin Y / Visible Light | C-H Functionalization | Photoredox catalyst, generates radical species | C3-functionalization via radical pathway | acs.org |
This interactive table provides a summary of various catalyst systems and their roles in the synthesis and functionalization of imidazo[1,2-a]pyridines.
Exploration of Radical and Ionic Reaction Pathways
The functionalization of the imidazo[1,2-a]pyridine core can proceed through either ionic or radical mechanistic pathways, often dictated by the reaction conditions and reagents.
Ionic Pathways: The formation of the heterocyclic core itself, as in the Tschitschibabin synthesis, is a classic example of an ionic pathway, involving nucleophilic attack and intramolecular condensation. bio-conferences.orgacs.org Similarly, electrophilic substitution reactions, such as halogenation at the electron-rich C3 position, typically proceed through an ionic mechanism involving a sigma complex intermediate. Aza-Friedel–Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ also follow an ionic pathway, where an iminium ion is generated as the electrophile that attacks the C3 position. mdpi.com
Radical Pathways: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization via radical mechanisms. nih.govmdpi.com These reactions offer mild conditions and high selectivity. A general mechanism for C3 functionalization involves the generation of a radical species (e.g., a CF₃• radical from a suitable precursor) by the photocatalyst. nih.gov This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. nih.gov This intermediate is then oxidized, often by the photocatalyst in its excited state or another oxidant, to a carbocation, which subsequently loses a proton to afford the final C3-functionalized product. nih.gov These radical pathways have been successfully applied for trifluoromethylation, perfluoroalkylation, and alkylation of the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com The choice between an ionic and a radical pathway provides synthetic chemists with a versatile toolkit to modify the this compound scaffold with high precision.
Computational Chemistry and Theoretical Characterization of 8 Bromo 3 Chloroimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) serves as a fundamental computational approach to explore the electronic structure of 8-bromo-3-chloroimidazo[1,2-a]pyridine. These calculations offer a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.
The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of this compound. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the imidazo[1,2-a]pyridine (B132010) core, the fused ring system is largely planar. mdpi.com
DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to refine bond lengths and angles. The optimized geometry reveals the precise spatial relationship between the bromine and chlorine substituents and the heterocyclic framework. While the core structure is rigid, minor conformational variations could arise from the slight twisting of the substituent groups relative to the plane of the rings, though these are generally minimal. A comparison between theoretically calculated and experimentally determined geometric parameters for related imidazo[1,2-a]pyridine derivatives has shown good agreement, validating the accuracy of the computational models. researchgate.net
Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.38 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.32 | C2-N3-C3a | 108.0 |
| C3-Cl | 1.74 | N3-C3a-C8 | 130.2 |
| C8-Br | 1.89 | C5-C6-C7 | 120.1 |
| C7-C8 | 1.39 | C6-C7-C8 | 119.8 |
| N4-C8a | 1.37 | C7-C8-Br | 118.5 |
Note: The data in this table is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not available.
Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may be localized on the pyridine (B92270) ring and influenced by the electron-withdrawing halogen substituents. researchgate.net
Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: These values are illustrative and representative of what would be expected from DFT calculations on similar heterocyclic systems.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials.
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be located around the nitrogen atoms of the imidazole (B134444) ring. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Such positive regions are anticipated near the hydrogen atoms and potentially in the vicinity of the halogen atoms due to sigma-hole effects. researchgate.netmdpi.com The MEP surface provides a visual and intuitive guide to the molecule's reactivity.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic properties of this compound, which is particularly useful when experimental data is scarce.
DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated chemical shifts, when compared with experimental data for related compounds, can aid in the structural elucidation and assignment of signals in the experimental spectrum.
Similarly, theoretical calculations can predict the vibrational frequencies observed in an Infrared (IR) spectrum. researchgate.net The computed vibrational modes can be correlated with specific bond stretches, bends, and torsions within the molecule, providing a detailed understanding of its vibrational behavior.
Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | 145.2 | H5 | 7.85 |
| C3 | 115.8 | H6 | 7.20 |
| C5 | 128.4 | H7 | 7.50 |
| C6 | 118.9 | ||
| C7 | 125.1 | ||
| C8 | 105.7 | ||
| C8a | 140.3 |
Note: The predicted chemical shifts are illustrative and based on computational studies of analogous imidazo[1,2-a]pyridine structures.
Predicted Major IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1640-1580 | C=N and C=C stretching |
| 1450-1300 | Ring stretching |
| 850-750 | C-H out-of-plane bending |
| 700-600 | C-Cl stretching |
| 600-500 | C-Br stretching |
Note: These are representative frequency ranges for the assigned vibrations based on calculations for similar molecules.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, π-π Stacking Interactions, Hydrogen Bonding)
The study of intermolecular interactions is crucial for understanding the solid-state packing and crystal structure of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govscirp.org
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding molecules. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions. For this compound, important intermolecular contacts are expected to include H···H, C···H, and halogen-involved interactions (H···Br, H···Cl, C···Br, C···Cl).
Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 35 |
| C···H/H···C | 20 |
| H···Br/Br···H | 15 |
| H···Cl/Cl···H | 12 |
| C···C | 5 |
| N···H/H···N | 5 |
| Other | 8 |
Note: This data is illustrative and represents a plausible distribution of intermolecular contacts for a molecule of this type. nih.govresearchgate.netnajah.edu
Computational Modeling and Simulation of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.
For instance, computational studies can model various reactions such as nucleophilic aromatic substitution at the halogenated positions or electrophilic substitution on the imidazo[1,2-a]pyridine ring. By simulating the reaction pathways, researchers can predict the regioselectivity and stereoselectivity of different transformations, guiding synthetic efforts. Computational investigations into the reaction mechanisms of related imidazo[1,2-a]pyridine derivatives have successfully explained experimentally observed outcomes. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 8 Bromo 3 Chloroimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the carbon-hydrogen framework of an organic molecule. However, a thorough review of the scientific literature reveals that at present, detailed experimental ¹H and ¹³C NMR data specifically for 8-Bromo-3-chloroimidazo[1,2-a]pyridine have not been published.
For the purpose of future research and verification, the expected NMR spectra would provide crucial information. The ¹H NMR spectrum would be anticipated to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substituted imidazo[1,2-a]pyridine (B132010) ring system. The number of signals and their splitting patterns would directly correspond to the protons on the heterocyclic core. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment, influenced by the bromine and chlorine substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Based on its chemical structure, the molecular formula of this compound is C₇H₄BrClN₂. uni.lu
The theoretical monoisotopic mass of this compound is 229.92464 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula.
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.93192 |
| [M+Na]⁺ | 252.91386 |
| [M-H]⁻ | 228.91736 |
| [M+NH₄]⁺ | 247.95846 |
| [M+K]⁺ | 268.88780 |
Predicted m/z values for various adducts of this compound. Data sourced from PubChem. uni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. At the time of this writing, specific experimental FT-IR and Raman spectra for this compound are not available in the peer-reviewed literature.
However, based on the known vibrational modes of the parent imidazo[1,2-a]pyridine scaffold, the expected spectra would exhibit characteristic bands. The FT-IR spectrum would likely show aromatic C-H stretching vibrations, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. The substitution pattern, including the C-Br and C-Cl bonds, would also give rise to specific vibrational modes, although these may be in the lower frequency region of the spectrum.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation Determination
A search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. Should a suitable single crystal of this compound be obtained in the future, an SCXRD analysis would provide unequivocal proof of its chemical structure and connectivity, confirming the positions of the bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring.
Synthetic Applications and Broader Utility of 8 Bromo 3 Chloroimidazo 1,2 a Pyridine in Organic Synthesis
Role as a Versatile Intermediate in Complex Molecule Synthesis
The presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine (B132010) core at positions 8 and 3, respectively, provides orthogonal handles for a variety of cross-coupling reactions. This dual halogenation is crucial for its role as a versatile intermediate. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for stepwise functionalization, enabling the introduction of different substituents in a controlled manner.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Typically, the C-Br bond is more reactive than the C-Cl bond in these transformations. This reactivity difference can be exploited to first perform a reaction at the 8-position (bromine) while leaving the 3-position (chlorine) intact for a subsequent transformation. This selective functionalization is a key strategy in the synthesis of complex molecules where precise control over the substitution pattern is essential.
For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 8-position. The resulting 8-aryl-3-chloroimidazo[1,2-a]pyridine can then undergo a second cross-coupling reaction at the 3-position to introduce another, different functional group. This stepwise approach is instrumental in building molecular complexity from a relatively simple starting material.
Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Bond | Relative Reactivity |
| Iodo | C-I | Highest |
| Bromo | C-Br | High |
| Chloro | C-Cl | Moderate |
| Fluoro | C-F | Low |
This table provides a general trend for the relative reactivity of carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions.
Construction of Novel Fused Heterocyclic Architectures
The 8-Bromo-3-chloroimidazo[1,2-a]pyridine scaffold is an excellent precursor for the synthesis of novel fused heterocyclic systems. The strategic placement of the halogen atoms allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds with unique electronic and steric properties.
One common strategy involves the initial functionalization of one of the halogen positions with a group that contains a reactive site, followed by an intramolecular reaction with the other halogenated position. For example, the bromine at the 8-position could be converted to an amino, hydroxyl, or thiol group through nucleophilic substitution or a Buchwald-Hartwig amination. Subsequent intramolecular cyclization onto the carbon bearing the chlorine atom at the 3-position can lead to the formation of a new five- or six-membered ring, resulting in a tetracyclic fused system.
Furthermore, transition-metal-catalyzed C-H activation and annulation reactions represent a modern and efficient approach to constructing fused ring systems. While specific examples with this compound are not extensively documented, the general reactivity of the imidazo[1,2-a]pyridine core suggests its suitability for such transformations. The inherent electronic properties of the heterocyclic system can direct C-H functionalization at specific positions, which can then be utilized in annulation cascades to build complex polycyclic frameworks.
Integration into Advanced Organic Materials (e.g., Electron-Transporting Host Materials in OLEDs)
The imidazo[1,2-a]pyridine core is known to possess favorable electronic properties, making its derivatives promising candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds often exhibit high thermal stability and good charge-transporting capabilities. The ability to systematically modify the structure of this compound through cross-coupling reactions allows for the fine-tuning of its electronic properties to meet the specific requirements of OLED devices.
For use as electron-transporting host materials, the imidazo[1,2-a]pyridine scaffold can be functionalized with electron-withdrawing groups to lower its LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The bromine and chlorine atoms on the starting material can be replaced with various aromatic and heteroaromatic moieties known to enhance electron transport.
The general strategy involves synthesizing extended π-conjugated systems based on the imidazo[1,2-a]pyridine core. For example, Suzuki or Stille couplings can be used to attach pyrene, fluorene, or other polycyclic aromatic hydrocarbons to the 8- and 3-positions. The resulting molecules can possess the desired thermal, morphological, and electronic properties for efficient performance in OLEDs. The development of such materials is an active area of research, with the goal of creating more stable and efficient next-generation displays and lighting.
Table 2: Key Properties of Imidazo[1,2-a]Pyridine Derivatives for OLED Applications
| Property | Desired Characteristic for Electron-Transporting Materials |
| Electron Affinity | High (Low LUMO level) for efficient electron injection |
| Electron Mobility | High for efficient charge transport |
| Triplet Energy | High to confine excitons in the emissive layer |
| Thermal Stability | High (High Glass Transition Temperature, Tg) for device longevity |
| Morphological Stability | Amorphous nature to prevent crystallization and device failure |
This table outlines the desirable properties of organic materials intended for use as electron-transporting hosts in OLEDs.
Q & A
Q. How do electronic effects of bromine and chlorine substituents influence reactivity and bioactivity?
- Answer : Bromine (σₚ = +0.23) and chlorine (σₚ = +0.11) act as electron-withdrawing groups, polarizing the imidazo[1,2-a]pyridine core. This increases electrophilicity at C2 and C5, facilitating nucleophilic substitution (e.g., Suzuki couplings). Bioactivity correlates with substituent positioning: C8-Br enhances membrane permeability, while C3-Cl stabilizes π-stacking in enzyme binding pockets. Computational studies (DFT) validate these effects .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Answer : Discrepancies arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies include:
- Orthogonal assays : Validate cytotoxicity via MTT, apoptosis (Annexin V), and caspase-3 activation.
- Proteomic profiling : Identify off-target interactions using kinome-wide screening.
- Structural analogs : Compare activity of regioisomers (e.g., 6-bromo vs. 8-bromo derivatives) to isolate positional effects .
Q. How can regioselectivity challenges during functionalization be addressed?
- Answer : Regioselectivity is controlled via:
- Directing groups : Install temporary protecting groups (e.g., acetyl at C2) to block undesired halogenation sites.
- Metal catalysis : Pd-mediated C-H activation for selective C5 functionalization.
- Microwave-assisted synthesis : Enhances kinetic control, reducing byproduct formation .
Methodological Tables
Table 1 : Comparison of Substituent Effects on Bioactivity
Table 2 : Optimization of Bromination Reaction Conditions
| Condition | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Acetic acid, 70°C | 72 | 95 | 8,6-dibromo derivative |
| DCM, FeCl₃, 60°C | 85 | 98 | None |
| THF, RT, no catalyst | 41 | 88 | Dehalogenated product |
| Reaction monitored via TLC and GC-MS . |
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of halogen bonding in target engagement using X-ray co-crystallography.
- In Vivo Profiling : Assess pharmacokinetics (e.g., bioavailability, metabolic stability) in rodent models.
- SAR Expansion : Synthesize analogs with trifluoromethyl or nitro groups to explore broader electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
